molecular formula C15H17N3O3 B2599274 3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide CAS No. 1396567-15-9

3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide

Cat. No.: B2599274
CAS No.: 1396567-15-9
M. Wt: 287.319
InChI Key: GMJDBUTYGLWLLC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide is a propanamide derivative featuring a 4-methoxyphenyl group attached to the propanamide backbone and a 6-methoxypyrimidin-4-yl substituent on the nitrogen atom.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-12-6-3-11(4-7-12)5-8-14(19)18-13-9-15(21-2)17-10-16-13/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJDBUTYGLWLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 6-methoxypyrimidine-4-amine.

    Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with a suitable reagent to form an intermediate compound.

    Amidation Reaction: The intermediate is then reacted with 6-methoxypyrimidine-4-amine under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic or pyrimidinyl derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of phenolic or pyrimidinyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Propanamide Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name R1 (Propanamide Chain) R2 (N-Substituent) Key Features Reference
3-(4-Methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide 4-Methoxyphenyl 6-Methoxypyrimidin-4-yl Dual methoxy groups; pyrimidine heterocycle
N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk) 2-(4-Methoxyphenyl)-chromen-4-one 4-Methoxyphenyl Chromene ring; dual methoxy groups
N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIj) 2-(4-Methoxyphenyl)-chromen-4-one 4-Bromophenyl Bromophenyl substituent; chromene scaffold
Para-methoxyfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) 4-Methoxyphenyl Piperidinyl-phenethyl Opioid analog; piperidine core
3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide (5a) 4-Methoxyphenyl Propargyl-phenyl Propargyl linker; potential for click chemistry
Key Observations:
  • Heterocyclic vs. Aromatic Substituents : The pyrimidine group in the target compound may enhance hydrogen-bonding interactions compared to chromene or piperidinyl substituents in analogs like VIk or para-methoxyfentanyl .
  • Methoxy Positioning : Dual methoxy groups (e.g., VIk and the target compound) could improve solubility but may alter metabolic stability compared to halogenated analogs (e.g., VIj) .
  • Pharmacological Targets: Piperidinyl analogs (e.g., para-methoxyfentanyl) are associated with opioid receptor activity, while chromene derivatives (VIk, VIj) target adenosine A2B receptors .
Key Observations:
  • Yield Variability : Chromene derivatives (VIk, VIj) show moderate yields (40–60%), likely due to steric challenges in coupling reactions .

Biological Activity

3-(4-Methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide is an organic compound notable for its structural complexity and potential biological activities. The compound features a propanamide backbone, a 4-methoxyphenyl group, and a 6-methoxypyrimidin-4-yl moiety, contributing to its unique chemical properties and biological interactions.

  • Molecular Formula : C14H18N2O3
  • Molecular Weight : Approximately 248.28 g/mol
  • Structure :
    • The presence of methoxy groups enhances solubility and reactivity, making it a subject of interest for both synthetic and biological studies.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : The compound's structure suggests potential effectiveness against bacterial strains.
  • Neuroprotective Effects : Its interaction with neuroreceptors may provide protective effects in neurodegenerative conditions.

The biological activity of this compound is likely mediated through its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of target proteins, leading to various therapeutic effects.

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
N-(6-Methoxypyrimidin-4-yl)-N'-(2-hydroxyethyl)propanamideHydroxyethyl group instead of methoxyAnticancer activity
3-(4-Methoxyphenyl)-N-(2-pyridinyl)propanamidePyridine ring substitutionAntimicrobial properties
N-(6-Methylpyrimidin-4-yl)-3-(4-methoxyphenyl)propanamideMethyl substitution on pyrimidinePotential neuroprotective effects

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of propanamide with methoxy substitutions exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis in cancer cells.
  • Antimicrobial Properties :
    • Research found that similar compounds showed promising results against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.
  • Neuroprotective Effects :
    • In animal models, compounds with structural similarities were tested for their ability to protect neuronal cells from oxidative stress. Results indicated a reduction in markers of neurodegeneration when treated with these compounds.

Synthesis and Industrial Applications

The synthesis of this compound typically involves:

  • Starting Materials :
    • 4-Methoxybenzaldehyde and 6-methoxypyrimidine-4-amine.
  • Synthetic Steps :
    • Condensation reaction to form an intermediate.
    • Amidation reaction to yield the final product.
  • Industrial Applications :
    • Utilized as a building block in the synthesis of more complex molecules.
    • Investigated for its potential as a therapeutic agent in various diseases, particularly in oncology and infectious diseases.

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